molecular formula C14H11ClF3NO2 B15131321 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole

Cat. No.: B15131321
M. Wt: 317.69 g/mol
InChI Key: RBPLFMZCNBNACJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole is a heterocyclic compound that features an isoxazole ring, a cyclopropyl group, and a trifluoromethoxyphenyl moiety. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or other functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine derivative of the compound.

Scientific Research Applications

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole is unique due to its combination of a chloromethyl group, a cyclopropyl group, and a trifluoromethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.69 g/mol

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole

InChI

InChI=1S/C14H11ClF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2

InChI Key

RBPLFMZCNBNACJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CCl

Origin of Product

United States

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